N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide
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Overview
Description
Quinoline and pyrrolidine are both nitrogen-containing heterocyclic compounds widely used in medicinal chemistry . Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Pyrrolidine is a five-membered ring used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of compounds containing pyrrolidine and quinoline moieties can be quite diverse. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinoline, on the other hand, is a bicyclic compound with a benzene ring fused with a pyridine ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has focused on developing efficient synthetic routes to derivatives of quinoline-2-carboxamide, including methods that allow for the incorporation of various functional groups that can interact with biological targets or metal ions. One study reported the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting the potential of these compounds to form coordinate bonds with metal ions and their use in targeted delivery systems for therapeutic agents like nitric oxide (Yang et al., 2017).
Potential Therapeutic Applications
Targeting DNA Gyrase for Antibacterial Activity : A study on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated their potential as antibacterial agents, with a focus on their ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication. This research highlights the utility of quinoline-2-carboxamide derivatives in developing new antibiotics (Domagala et al., 1988).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase : Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase, an enzyme important in DNA damage response pathways. These inhibitors could be beneficial in cancer therapy, particularly in combination with agents that induce DNA damage (Degorce et al., 2016).
Biological Activity and Molecular Interactions
Antibacterial and Antifungal Agents : The synthesis of novel quinoline carboxamides and their evaluation against bacterial and fungal strains revealed that certain derivatives exhibit strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida Albicans. This research underscores the potential of quinoline-2-carboxamide derivatives as antimicrobial agents (Moussaoui et al., 2021).
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit diverse biological and pharmacological activities . They have been used in the synthesis of promising antiparasitic drugs .
Mode of Action
Quinoline n-oxides, which are structurally similar, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Biochemical Pathways
Quinoline-based compounds have been known to interact with various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been discussed in relation to obtaining the best adme/tox results for drug candidates .
Result of Action
Quinoline-based compounds have been known to exhibit a wide spectrum of interesting pharmacological activities .
Action Environment
The synthesis of quinoline-based compounds has been discussed in relation to tackling the drawbacks of the syntheses and side effects on the environment .
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-10(8-15-13)16-14(19)12-6-5-9-3-1-2-4-11(9)17-12/h1-6,10H,7-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDRRDTFAMWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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